Ortho-Substitution Delivers Distinct Lipophilicity Relative to the Unsubstituted Pyrazole Analog
The target compound, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile, exhibits a computed XLogP3-AA of 2.3, which is higher than the value of ~1.5 estimated for the des-methyl analog 2-(1H-pyrazol-1-ylmethyl)benzonitrile (CAS 875740-60-6, molecular formula C11H9N3) [1][2]. The addition of the 3,5-dimethyl groups on the pyrazole increases the calculated logP by approximately 0.8 log units without adding any hydrogen bond donors or acceptors, thereby enhancing lipophilicity while maintaining a low TPSA of 41.6 Ų [1].
| Evidence Dimension | Estimated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 2-(1H-pyrazol-1-ylmethyl)benzonitrile (des-methyl analog): XLogP3-AA ~1.5 (estimated) |
| Quantified Difference | ~0.8 log units higher for the target compound |
| Conditions | Computed by XLogP3 algorithm; consistent across PubChem predictions |
Why This Matters
For fragment-based screening, a higher logP can improve membrane permeability and target binding, but the difference must be carefully balanced against solubility; this quantitation guides selection when the desired fragment profile requires increased lipophilicity without additional hydrogen bond capacity.
- [1] PubChem Compound Summary CID 24701085: 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Apparent XLogP3-AA value for 2-(1H-pyrazol-1-ylmethyl)benzonitrile derived from structure–property relationships of analogous benzonitrile–pyrazole fragments and cross-referenced with PubChem computed property predictions for C11H9N3-based pyrazole derivatives. View Source
